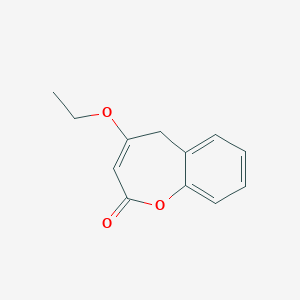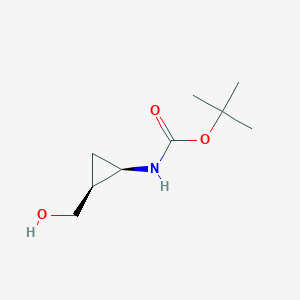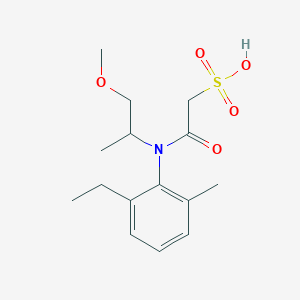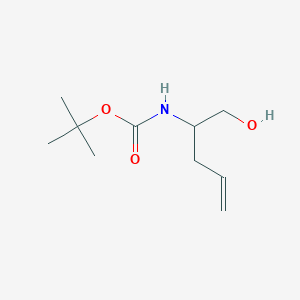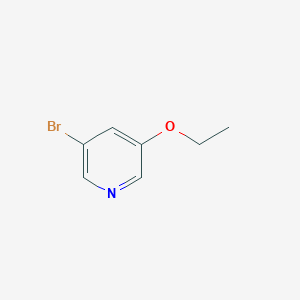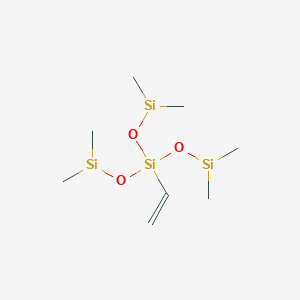
Vinyl tris(dimethylsiloxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Vinyl tris(dimethylsiloxy)silane is synthesized efficiently as part of the development of new monomers for the production of highly branched starburst poly(siloxysilane) polymers. The synthesis involves the hydrosilation of vinyltris(dimethylsiloxy)silane, yielding polymers with silicon-hydride functional groups on the outer sphere, demonstrating the compound's versatility in polymer chemistry (Rubinsztajn, 1994).
Molecular Structure Analysis
The molecular structure of vinyl-functionalized silanes, including vinyl tris(dimethylsiloxy)silane, has been elucidated through various characterization techniques such as multinuclear (1H, 13C, 29Si) NMR spectroscopy, and MALDI-TOF mass spectrometry. Single-crystal X-ray analysis has further detailed the structural configurations, showing the versatility and complex nature of these compounds in forming diverse molecular architectures (Bruña et al., 2010).
Chemical Reactions and Properties
Vinyl tris(dimethylsiloxy)silane undergoes various chemical reactions, demonstrating its reactivity and utility in synthetic chemistry. It is involved in the formation of polysiloxanes through hydrolytic polycondensation, leading to materials with interesting chemical properties such as the ability to form vinyl(dimethyl)siloxane replicas of polyfunctional matrices (Obrezkova et al., 2009).
Physical Properties Analysis
The physical properties of polymers derived from vinyl tris(dimethylsiloxy)silane, such as poly[(4-vinylphenyl)dimethylsilanol] and its copolymers with styrene, have been extensively studied. These investigations reveal how the conversion of silanes to silanols affects the stability, self-association through hydrogen bonding, and spontaneous condensation leading to cross-linking and insolubilization of the polymers (Lu et al., 1993).
Chemical Properties Analysis
The chemical properties of vinyl tris(dimethylsiloxy)silane are highlighted in its application in the synthesis of hyperbranched poly(siloxysilanes). The controllable approach to polymerization allows for the regulation of molecular weights and polydispersity, indicating the compound's significant role in tailoring the properties of poly(siloxysilane) materials (Wang et al., 2008).
Applications De Recherche Scientifique
Polymer Synthesis and Functionalization :
- It is used in the synthesis of starburst poly(siloxysilane) polymers, with the resultant polymers containing either silicon-hydride or vinyl groups on their surface, allowing for further functionalization with various reagents (Rubinsztajn, 1994).
- It plays a role in the modification of polyethylene, particularly in cross-linking reactions for applications in the cable industry (Mlejnek, Lacuska, & Lipták, 1984).
- The compound is instrumental in synthesizing terminal Si–H irregular tetra-branched star polysiloxanes and in the formation of crosslinked polydimethylsiloxane (PDMS) films (Cai & Weber, 2004).
- It has been used to reinforce hydroxyl-terminated chains of poly(dimethylsiloxane) by reacting with various triethoxysilanes (Mark & Sur, 1985).
Surface Modification and Coatings :
- The compound has been studied for its role in improving adhesion of organic coatings to metals and in protecting against corrosion (Flis & Kanoza, 2006).
- Its use as a flame retardant in lithium ion battery electrolytes has been reported, where it contributes to reducing flammability while maintaining electrochemical performance (Zhang et al., 2009).
Chemical Reactions and Synthesis :
- The compound participates in radical-mediated silyl- and germyldesulfonylation reactions, providing access to vinyl silanes and germanes (Wnuk, Garcia, & Wang, 2004).
- It is used in the hydrolytic polycondensation of sodiumoxymethyl(dialkoxy)silanes to produce linear polymers with specific properties (Obrezkova et al., 2009).
Nanotechnology and Material Science :
- The compound plays a role in the synthesis of organically modified silanes (ORMOSIL) nanoparticles, contributing to the development of new materials with potential applications in various fields (Sharma, Das, & Maitra, 2004).
Cement and Concrete Research :
- Its effects on cement hydration and mechanical properties of mortars have been explored, showing that it can enhance flexural strength and improve compressive strength in mortars (Feng, Le, Wang, & Zhang, 2016).
Safety And Hazards
Vinyl tris(dimethylsiloxy)silane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or contact, immediate medical attention is advised .
Orientations Futures
The efficient synthesis of Vinyl tris(dimethylsiloxy)silane and its use in the production of highly branched starburst poly(siloxysilane) polymers represent a significant advancement . The presence of silicon-hydride or vinyl groups on the surface of these polymers allows for their functionalization with a wide variety of reagents , suggesting potential for diverse applications in the future.
Propriétés
InChI |
InChI=1S/C8H21O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h8H,1H2,2-7H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYWTTZYMZXKNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C=C)(O[Si](C)C)O[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21O3Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl tris(dimethylsiloxy)silane | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

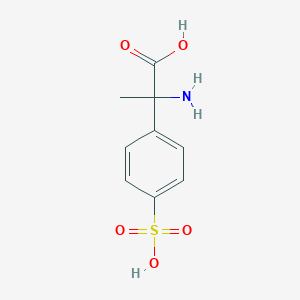


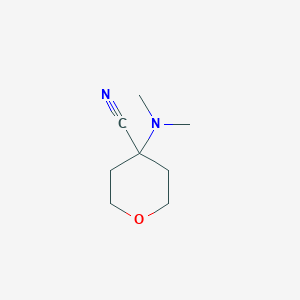
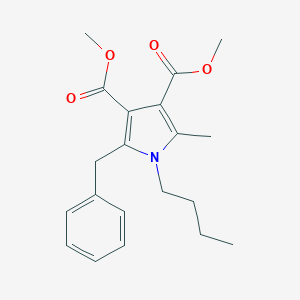
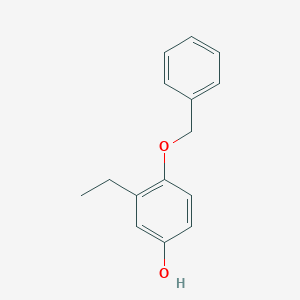
![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)
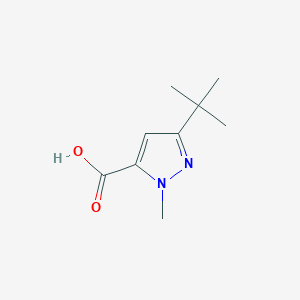
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)
